1-Methoxypiperidine-4-carboxamide hydrochloride
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Overview
Description
1-Methoxypiperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family Piperidines are a class of nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 1-Methoxypiperidine-4-carboxamide hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group (-OCH3) to the piperidine ring.
Carboxamide Formation: Conversion of the intermediate to the carboxamide derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial production methods often involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-Methoxypiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxypiperidine-4-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxypiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
1-Methoxypiperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives such as:
1-Methylpiperidine-4-carboxylic acid hydrochloride: Similar in structure but with different functional groups.
N-Methylisonipecotic acid hydrochloride: Another piperidine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H15ClN2O2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methoxypiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-9-4-2-6(3-5-9)7(8)10;/h6H,2-5H2,1H3,(H2,8,10);1H |
InChI Key |
DKARJLHXNCEPSW-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C(=O)N.Cl |
Origin of Product |
United States |
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